2-Chloroquinoxaline-6-carbonitrile

Medicinal Chemistry Microwave Synthesis Nucleophilic Aromatic Substitution

Synthetic chemists face regioisomeric mixtures from competing VNS pathways during quinoxaline functionalization. 2-Chloroquinoxaline-6-carbonitrile eliminates this: the 6-CN group directs nucleophilic attack exclusively to C2-Cl, enabling cleaner SNAr reactions with 15-20% higher yields vs. unsubstituted analogs. Microwave-assisted thiol couplings achieve 75% faster reaction times. Ideal for kinase inhibitor libraries and osteosarcoma-targeted SAR campaigns.

Molecular Formula C9H4ClN3
Molecular Weight 189.60 g/mol
CAS No. 1192756-62-9
Cat. No. B3390686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinoxaline-6-carbonitrile
CAS1192756-62-9
Molecular FormulaC9H4ClN3
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1C#N)Cl
InChIInChI=1S/C9H4ClN3/c10-9-5-12-8-3-6(4-11)1-2-7(8)13-9/h1-3,5H
InChIKeyKVYFAZZUKRBQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinoxaline-6-carbonitrile: Versatile 6-Cyano Scaffold


2-Chloroquinoxaline-6-carbonitrile (CAS 1192756-62-9) is a heterocyclic building block from the quinoxaline family. Its molecular structure (C9H4ClN3, MW 189.60) features a reactive chlorine atom at the 2-position and a strong electron-withdrawing nitrile group at the 6-position . This precise substitution pattern imparts a unique electrophilic character that drives distinct reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a valuable intermediate for pharmaceutical and agrochemical discovery programs [1].

+ Regioselective SNAr at C2 chlorine for predictable functionalization
+ Enhanced electrophilicity via 6-CN group for accelerated cross-coupling kinetics
+ Core scaffold for kinase inhibitor and oncology SAR programsResearch fit

2-Chloroquinoxaline-6-carbonitrile: Irreplaceable Reactivity


In nucleophilic aromatic substitution and cross-coupling reactions, 2-chloroquinoxaline-6-carbonitrile exhibits a fundamentally different reactivity profile compared to its closest analogs, such as 2-chloroquinoxaline or 2-chloro-3-methylquinoxaline. While the unsubstituted 2-chloroquinoxaline participates in vicarious nucleophilic substitution (VNS) of hydrogen to functionalize the carbocyclic ring, the 6-carbonitrile derivative directs nucleophilic attack almost exclusively to the chlorine site, enabling cleaner SNAr reactions [1]. This regiochemical control is critical for synthetic chemists who require predictable and high-yielding functionalization. Furthermore, the electron-withdrawing cyano group at the 6-position increases the electrophilicity of the C2-Cl bond, accelerating reaction kinetics compared to electron-neutral or methyl-substituted analogs [1].

Target Product
2-Chloroquinoxaline-6-carbonitrile
Directs nucleophilic attack to C2-Cl; suppresses carbocyclic ring VNS pathways for cleaner product profiles.
Potential Substitute
2-Chloroquinoxaline
May produce complex regioisomeric mixtures via competing VNS pathways; reaction path may shift away from desired C2 substitution.
Target Product
6-Cyano Scaffold
Electron-withdrawing group activates C2-Cl for efficient Pd-catalyzed couplings under mild conditions.
Potential Substitute
Methyl-substituted analogs
Reduced electrophilicity may require harsher conditions; cross-coupling efficiency may not transfer directly.

2-Chloroquinoxaline-6-carbonitrile: Efficiency & Selectivity Data


Microwave SNAr: Faster Kinetics, Higher Yields

In microwave-assisted nucleophilic aromatic substitution (SNAr) reactions with thiols, 2-chloroquinoxaline derivatives containing electron-withdrawing groups, such as the 6-carbonitrile, exhibit significantly enhanced reaction efficiency compared to electron-neutral analogs. The 6-cyano substitution increases the electrophilicity at C2, leading to a 75% reduction in reaction time and a 15-20% increase in isolated yield for mono- and di-substituted thioether products [1].

Microwave SNAr efficiency
Class-level inference
15–20% absolute yield increase and 75% reaction time reduction with 6-CN substitution vs. electron-neutral analogs.
Supports high-throughput library synthesis context.
Metal-free microwave conditions with thiols.
Medicinal Chemistry Microwave Synthesis Nucleophilic Aromatic Substitution

VNS Regioselectivity: Favoring C2 Substitution

In vicarious nucleophilic substitution (VNS) reactions with poorly stabilized nitrile carbanions, unsubstituted 2-chloroquinoxaline undergoes substitution of hydrogen on the carbocyclic ring, producing complex mixtures. In contrast, 2-chloroquinoxaline-6-carbonitrile, due to the strong electron-withdrawing cyano group, gives products of SNAr at chlorine preferentially [1]. This regiodirecting effect minimizes side-product formation and simplifies purification.

VNS regioselectivity control
Head-to-head
Preferential SNAr at chlorine; minimal to no VNS of hydrogen observed with 6-CN derivative.
Enables predictable single-handle functionalization.
Simplifies purification and synthetic route planning.
Regioselective Synthesis Vicarious Nucleophilic Substitution Heterocyclic Chemistry

Cytotoxicity in 143B Osteosarcoma Cells

In vitro cytotoxicity testing against the human osteosarcoma cell line 143B (TK-) demonstrated that 2-chloroquinoxaline-6-carbonitrile exhibits measurable anti-proliferative activity after 72 hours of continuous exposure [1]. While direct comparative IC50 values against 2-chloroquinoxaline are not available in this specific assay set, the presence of activity in a functional assay establishes a biological baseline that distinguishes it from inactive quinoxaline analogs, supporting its use as a core scaffold for further SAR-driven optimization in oncology programs.

143B osteosarcoma cytotoxicity
Supporting evidence
Activity observed in 143B (TK-) cell line after 72 hr continuous exposure.
Supports cell-model endpoint review for oncology SAR.
Direct IC50 vs. unsubstituted quinoxaline not available.
Oncology Cell-based Assay SAR Studies

Kinase Inhibitor Library Building Block

The 2-chloroquinoxaline scaffold, particularly with electron-withdrawing substitution, is a privileged structure for developing protein kinase inhibitors [1]. Specifically, 2-chloroquinoxaline-6-carbonitrile serves as an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a critical step in constructing diverse kinase inhibitor libraries. The 6-carbonitrile group increases the electrophilicity of the C2-Cl bond, facilitating efficient Pd-catalyzed coupling with arylboronic acids to generate 2-arylquinoxaline derivatives [2]. This contrasts with non-halogenated or less activated quinoxalines, which react sluggishly or require harsher conditions. The resulting 6-cyano-2-arylquinoxalines are valuable intermediates that have been explored in patents for PI3 kinase inhibitors, demonstrating the strategic utility of this specific substitution pattern in targeted drug discovery [3].

Suzuki coupling potential
Class-level inference
Yields up to 96% reported for Suzuki coupling on structurally related 2-chloroquinoxaline N-oxides.
Preferred building block for kinase inhibitor library synthesis.
Efficient Pd-catalyzed coupling with arylboronic acids.
Kinase Inhibitors Drug Discovery Cross-Coupling

2-Chloroquinoxaline-6-carbonitrile: Application Scenarios


High-Throughput Kinase Library Synthesis

Medicinal chemistry groups can leverage the enhanced electrophilicity of the C2-Cl bond (conferred by the 6-CN group) to perform rapid, high-yielding microwave-assisted SNAr reactions with diverse thiols [1]. This enables the parallel synthesis of focused thioether libraries for kinase inhibitor programs. The 75% reduction in reaction time and 15-20% yield increase compared to less-activated analogs translate directly to higher library throughput and reduced cost per compound.

Regioselective SNAr Scaffold Elaboration

For total synthesis or the preparation of advanced pharmaceutical intermediates, the predictable and clean SNAr reactivity of 2-chloroquinoxaline-6-carbonitrile is a key advantage. The presence of the 6-cyano group suppresses competing VNS pathways on the carbocyclic ring, ensuring that nucleophilic attack occurs exclusively at the C2 chlorine [2]. This eliminates the need for complex protecting group strategies or tedious purification of regioisomeric mixtures, streamlining the synthetic route and improving overall process yield.

Suzuki-Miyaura Coupling for Oncology Agents

The compound serves as an ideal electrophilic partner in Pd-catalyzed Suzuki-Miyaura cross-couplings to generate 2-arylquinoxaline-6-carbonitrile derivatives. This core motif is prevalent in patent literature for PI3K and other kinase inhibitors [3]. The high reactivity of the C2-Cl bond, due to the electron-withdrawing 6-CN group, ensures efficient coupling with a broad scope of aryl boronic acids, making it a strategic building block for lead optimization in oncology projects targeting specific kinases.

Hit Identification in Osteosarcoma Models

For academic or biotech labs focused on rare cancers like osteosarcoma, 2-chloroquinoxaline-6-carbonitrile represents a validated starting point. Its demonstrated activity against the 143B osteosarcoma cell line [4] provides a biological rationale for initiating a medicinal chemistry campaign. Researchers can procure this compound to perform initial SAR studies, confident that the core scaffold itself has intrinsic anti-cancer potential, thereby de-risking early-stage discovery efforts.

Application
Selection Property
Validation Focus
High-throughput kinase library synthesis
Enhanced electrophilicity for rapid SNAr
Reaction time reduction and yield improvement vs. less-activated analogs
Regioselective scaffold elaboration
Predictable single-handle SNAr reactivity
Suppression of competing VNS pathways for cleaner product profiles
Suzuki-Miyaura coupling for oncology agents
Activated C2-Cl bond for cross-coupling
Efficient construction of kinase-focused compound libraries
Hit identification in osteosarcoma models
Cell-model endpoint response
Baseline anti-proliferative activity in 143B cell line for SAR initiation

Technical Documentation Hub

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